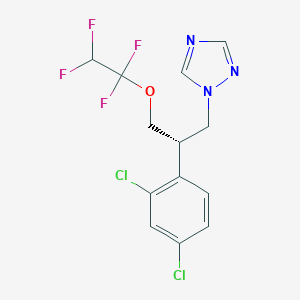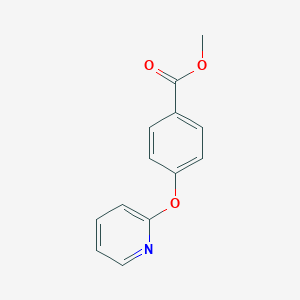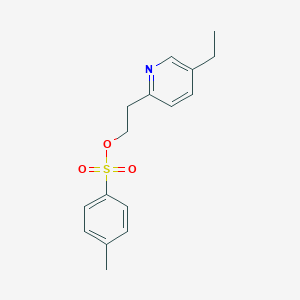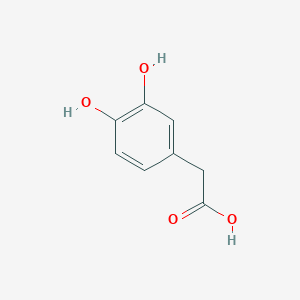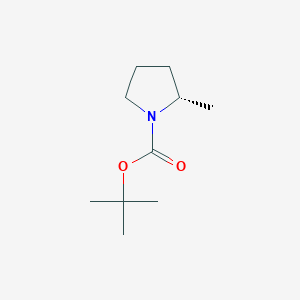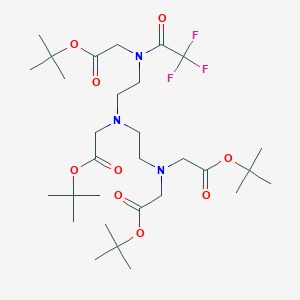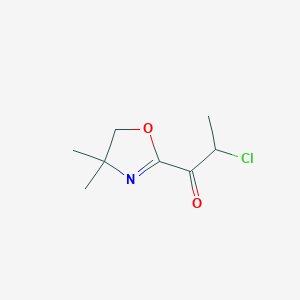
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is an organic compound that features a unique structure with a ketone group, a chlorine atom, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with 4,5-dihydro-4,4-dimethyl-2-oxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives.
Oxidation Reactions: Products include carboxylic acids or ketone derivatives.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of oxazole derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- involves its interaction with specific molecular targets. The chlorine atom and the ketone group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 2-bromo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-fluoro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-iodo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
Uniqueness
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and its interaction with biological targets.
Propiedades
Número CAS |
134254-65-2 |
|---|---|
Fórmula molecular |
C8H12ClNO2 |
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3 |
Clave InChI |
AXWILTPWVJTBBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
SMILES canónico |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Sinónimos |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
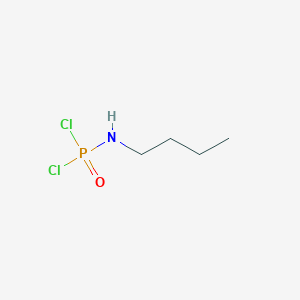
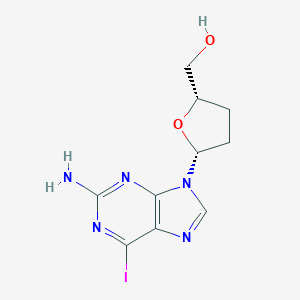
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)
